molecular formula C11H13BrFN B15065748 6-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

6-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B15065748
M. Wt: 258.13 g/mol
InChI Key: XTYGVKIWQUIDQX-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a fluorinated organic compound with a molecular weight of 258.13 g/mol. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., organolithium compounds). The reaction conditions typically involve controlled temperatures, pressures, and solvent systems to ensure optimal reactivity and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions may produce various substituted tetrahydroquinolines .

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline include other fluorinated quinolines and tetrahydroquinolines, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of bromine and fluorine substituents, which can enhance its reactivity and selectivity in various chemical reactions. Additionally, the presence of these substituents may confer unique biological activities and properties that are not observed in other related compounds .

Biological Activity

6-Bromo-7-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (CAS Number: 1784283-25-5) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H9BrFN
  • Molar Mass : 230.08 g/mol
  • Structure : The compound features a tetrahydroquinoline framework with bromine and fluorine substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds within the tetrahydroquinoline class exhibit a variety of biological activities, including:

  • Antimicrobial properties
  • Neuroprotective effects
  • Inhibition of enzymes related to neurodegenerative diseases

1. Antimicrobial Activity

A study conducted on various tetrahydroquinoline derivatives demonstrated significant antimicrobial effects against several bacterial strains. The presence of halogen atoms (bromine and fluorine) was linked to enhanced potency against Gram-positive bacteria, suggesting that these substituents may play a crucial role in the activity profile of this compound.

2. Neuroprotective Effects

Research has shown that this compound exhibits neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. Specifically, it has been noted for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease progression.

Table 1: Inhibition Potency of this compound on AChE

CompoundIC50 (µM)Reference
6-Bromo-7-fluoro-tetrahydroquinoline0.81
Standard Drug (Galantamine)1.26

The mechanism by which this compound exerts its effects is primarily through:

  • Enzyme Inhibition : It competitively inhibits AChE activity.
  • Antioxidant Activity : It scavenges free radicals and reduces oxidative damage.

Case Study 1: Neuroprotection in Animal Models

In vivo studies involving animal models of Alzheimer’s disease showed that treatment with the compound led to improved cognitive function and reduced amyloid plaque formation. These findings suggest a potential therapeutic role for this compound in neurodegenerative conditions.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. This positions it as a candidate for further development in treating bacterial infections.

Properties

Molecular Formula

C11H13BrFN

Molecular Weight

258.13 g/mol

IUPAC Name

6-bromo-7-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline

InChI

InChI=1S/C11H13BrFN/c1-11(2)3-4-14-10-6-9(13)8(12)5-7(10)11/h5-6,14H,3-4H2,1-2H3

InChI Key

XTYGVKIWQUIDQX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC2=CC(=C(C=C21)Br)F)C

Origin of Product

United States

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